molecular formula C19H17BrN4OS B2765511 N-(4-bromo-3-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251684-20-4

N-(4-bromo-3-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2765511
CAS No.: 1251684-20-4
M. Wt: 429.34
InChI Key: IMASFLNTTAPOGF-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17BrN4OS and its molecular weight is 429.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-bromo-3-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide derivatives involves complex chemical reactions, utilizing various starting materials to obtain compounds with potential biological activities. For instance, Soni and Patel (2017) synthesized a series of isoniazid clubbed pyrimidine derivatives, demonstrating their antimicrobial and antituberculosis activities through in vitro evaluation. These compounds were characterized by spectral analyses, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy, indicating their potential for further investigation in antibacterial and antifungal studies (Soni & Patel, 2017).

Biological Activities

The biological activities of these compounds span across various therapeutic areas, including antimicrobial, antituberculosis, antifungal, anticancer, and anticonvulsant applications. For example, the aforementioned study by Soni and Patel (2017) highlighted the good antimicrobial activity of their synthesized compounds against a range of bacterial and fungal strains, as well as their comparative antituberculosis activity. These findings underscore the versatility of pyrimidine derivatives in addressing diverse biological targets and diseases.

Structural Analysis

The structural analysis of these compounds reveals intricate molecular interactions and conformations that are crucial for their biological activities. Subasri et al. (2016) studied the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its chlorophenyl analog, uncovering the folded conformation about the methylene C atom of the thioacetamide bridge and the intramolecular hydrogen bond stabilizing the conformation (Subasri et al., 2016). Such structural insights are vital for understanding the molecular basis of their activities and for guiding the design of new derivatives with enhanced potency and selectivity.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4OS/c1-12-9-14(6-7-15(12)20)24-18(25)11-26-19-10-17(22-13(2)23-19)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMASFLNTTAPOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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